1-Bromo-2,2,3-trimethylbutane

Catalog No.
S818618
CAS No.
101419-71-0
M.F
C7H15B
M. Wt
179.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,2,3-trimethylbutane

CAS Number

101419-71-0

Product Name

1-Bromo-2,2,3-trimethylbutane

IUPAC Name

1-bromo-2,2,3-trimethylbutane

Molecular Formula

C7H15B

Molecular Weight

179.1 g/mol

InChI

InChI=1S/C7H15Br/c1-6(2)7(3,4)5-8/h6H,5H2,1-4H3

InChI Key

POFXUQKSFQVMLD-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C)CBr

Canonical SMILES

CC(C)C(C)(C)CBr
  • Organic synthesis

    1-Bromo-2,2,3-Trimethylbutane is a primary alkyl bromide. Primary alkyl bromides are useful as reagents in organic synthesis due to the ease with which the bromine atom can be displaced by a nucleophile in a nucleophilic substitution reaction. This property allows them to be used for the introduction of a new carbon chain into a molecule.

  • Solvent

    The hydrocarbon chain of 1-Bromo-2,2,3-Trimethylbutane might allow it to function as a non-polar solvent. Non-polar solvents are useful for dissolving other non-polar substances, such as fats, oils, and greases. However, further research would be needed to determine its effectiveness and suitability as a solvent compared to other options.

  • Intermediate

    -Bromo-2,2,3-Trimethylbutane could potentially serve as a synthetic intermediate in the production of more complex molecules. By manipulating the bromine group, chemists could introduce various functionalities, leading to new materials with desired properties.

Additional Resources:

  • PubChem entry for 1-Bromo-2,2,3-Trimethylbutane:
  • ChemSpider entry for 1-Bromo-2,2,3-Trimethylbutane:

1-Bromo-2,2,3-trimethylbutane is an organic compound with the molecular formula C7H15Br\text{C}_7\text{H}_{15}\text{Br}. It is classified as a brominated alkane, characterized by a bromine atom attached to a butane chain that is further substituted with three methyl groups. This structural arrangement contributes to its reactivity and makes it a valuable intermediate in organic synthesis and various

  • Nucleophilic Substitution Reactions (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH\text{OH}^-), cyanide (CN\text{CN}^-), or alkoxide (RO\text{RO}^-). The mechanism can vary depending on the conditions; for instance, SN1 reactions involve the formation of a carbocation intermediate, while SN2 reactions proceed via a concerted mechanism where the nucleophile attacks the carbon atom directly.
  • Elimination Reactions (E1 and E2): Under basic conditions, 1-bromo-2,2,3-trimethylbutane can undergo elimination to form alkenes. The major product from such reactions is typically 2,2,3-trimethyl-1-butene. The choice of base and solvent can influence the outcome of these reactions, with strong bases like potassium tert-butoxide favoring elimination pathways .

The synthesis of 1-bromo-2,2,3-trimethylbutane typically involves the bromination of 2,2,3-trimethylbutane using bromine (Br2\text{Br}_2) in the presence of a radical initiator such as UV light or heat. Key conditions for this reaction include:

  • Temperature: Elevated temperatures are often required to initiate radical formation.
  • Solvent: Non-polar solvents like carbon tetrachloride (CCl4\text{CCl}_4) are commonly used.
  • Initiator: UV light or heat serves to generate bromine radicals necessary for the substitution reaction.

In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer, thereby improving yield and purity.

1-Bromo-2,2,3-trimethylbutane finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: It is utilized in developing biologically active compounds and pharmaceuticals.
  • Material Science: The compound can be involved in preparing polymers and advanced materials due to its reactive nature.

Studies on the interaction of 1-bromo-2,2,3-trimethylbutane with nucleophiles reveal its potential as an alkylating agent. In nucleophilic substitution reactions (SN1 or SN2), the bromine atom is displaced by nucleophiles leading to new carbon-nucleophile bonds. The specific outcome of these interactions can depend on factors such as solvent polarity and nucleophile strength .

Several compounds share structural similarities with 1-bromo-2,2,3-trimethylbutane. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Bromo-2,2-dimethylpropaneFewer methyl groups compared to 1-bromo-2,2,3-trimethylbutaneLess steric hindrance affecting reactivity
2-Bromo-2-methylpropaneDifferent substitution patternTertiary structure may lead to different reaction pathways
1-Bromo-3-methylbutaneSimilar chain length but different branchingAlters reactivity profile due to position of bromine
1-Bromo-4-methylpentaneLonger carbon chainChanges physical properties and reactivity

Uniqueness: The uniqueness of 1-bromo-2,2,3-trimethylbutane lies in its specific substitution pattern and steric hindrance from three methyl groups. This configuration affects its reactivity in nucleophilic substitution and elimination reactions compared to its analogs .

XLogP3

3.5

Dates

Modify: 2024-04-14

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